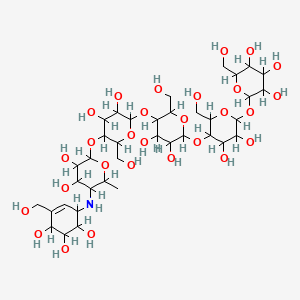

Trestatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trestatin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Selectin-Mediated Cell Adhesion

Trestatin A sulfate, derived from sulfation of trestatin A, exhibits strong anti-P-selectin and anti-L-selectin activity, thereby inhibiting selectin-mediated cell adhesion. This property is significant in the prevention of acute inflammation, as selectins are crucial in initiating neutrophil attachment to activated vascular endothelium during inflammatory reactions. Notably, Trestatin A sulfate demonstrated the ability to reduce leukocyte rolling along rat mesenteric postcapillary venules significantly and inhibited neutrophil migration into the inflamed peritoneum of mice, indicating its potential therapeutic role in inflammatory disorders (Xie et al., 2000).

Interaction with Enzymes

The crystal structures of human pancreatic alpha-amylase in complex with inhibitors, including a pseudo-pentasaccharide of the trestatin family, have been solved. These structures reveal continuous electron densities corresponding to a pentasaccharide species, indicating the critical role of the acarviosine core linked to a glucose residue in the interaction process between alpha-amylases and trestatin-derived inhibitors. Furthermore, the study provides insights into the pH-sensitive flexible loop typical of mammalian alpha-amylases and the important inhibitor residue, Arg-74, which is vital for understanding the mechanism of enzyme inhibition (Nahoum et al., 2000).

Potential in Animal Nutrition

Investigations on the effects of trestatin and other carbohydrase inhibitors on rumen fermentation suggest their potential in moderating rumen fermentation and regulating animal nutrition. Specifically, trestatin showed the ability to prevent decreases in pH and volatile fatty acid production, indicating its capability to reduce the amount of starch fermented in the rumen. This property is particularly valuable for reducing ruminal acid production and enhancing the passage of starch to the small intestine from the forestomachs in animals (Speight & Harmon, 2010).

properties

CAS RN |

71869-92-6 |

|---|---|

Product Name |

Trestatin B |

Molecular Formula |

C37H63NO28 |

Molecular Weight |

969.9 g/mol |

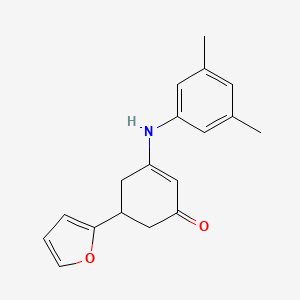

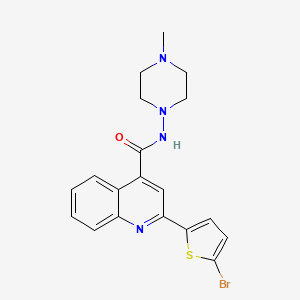

IUPAC Name |

2-[5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C37H63NO28/c1-8-15(38-10-2-9(3-39)16(44)20(48)17(10)45)19(47)25(53)33(58-8)63-30-12(5-41)60-34(27(55)22(30)50)64-31-13(6-42)61-35(28(56)23(31)51)65-32-14(7-43)62-37(29(57)24(32)52)66-36-26(54)21(49)18(46)11(4-40)59-36/h2,8,10-57H,3-7H2,1H3 |

InChI Key |

WEDWQCPYKKZMDF-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)NC6C=C(C(C(C6O)O)O)CO |

synonyms |

trestatin trestatin A trestatin B trestatin C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)